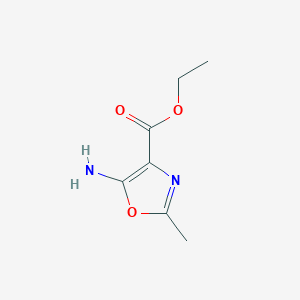

Ethyl 5-amino-2-methyloxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSJNIOOEQDYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328802 | |

| Record name | ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3357-54-8 | |

| Record name | 4-Oxazolecarboxylic acid, 5-amino-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3357-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preamble: Navigating the Landscape of a Niche Heterocycle

An In-Depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate

To our fellow researchers and drug development professionals, this guide addresses this compound (CAS No. 3357-54-8). It is crucial to establish at the outset that this specific polysubstituted oxazole isomer is a niche compound with limited characterization in peer-reviewed literature. In contrast, its isomers, such as Ethyl 2-amino-5-methyloxazole-4-carboxylate, are more extensively documented.

This guide, therefore, adopts a dual strategy. First, it consolidates all verifiable data specific to the title compound. Second, it leverages established principles from the broader chemistry of 5-aminooxazoles to provide expert-driven, scientifically grounded insights into its probable synthesis, reactivity, and potential applications. This approach is designed to offer a robust and practical resource for those looking to synthesize or utilize this molecule as a building block in discovery programs.

Core Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring an oxazole ring substituted at the 2, 4, and 5 positions. The strategic placement of the amino group at C5 and the electron-withdrawing carboxylate at C4 imparts a unique electronic profile, making it an intriguing scaffold for further chemical elaboration.

Structural and Chemical Identifiers

A clear identification is paramount for sourcing and regulatory purposes. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 3357-54-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(C1=C(N)OC(C)=N1)OCC | [1] |

| InChI | 1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3 | |

| InChI Key | YXSJNIOOEQDYNO-UHFFFAOYSA-N |

Known Physicochemical Data

Direct experimental data is sparse. The information available from commercial suppliers provides a basic profile.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8 °C, Inert atmosphere, Keep in dark place | [1] |

| Shipping Temperature | Ambient |

Note: Comprehensive spectral data (NMR, IR, Mass Spectrometry) is not publicly available in research literature but is often available from the supplier upon request or with purchase.[1]

Proposed Synthesis Protocol: A Mechanistic Approach

While a specific, published synthesis for this compound is not readily found, a reliable route can be designed based on established methods for 5-aminooxazole synthesis. The iodine-mediated C-H amination and annulation of β-ketoamides with primary amines offers a robust and transition-metal-free strategy.[3]

The proposed synthesis proceeds via two main stages: (1) Synthesis of the N-substituted β-ketoamide precursor, and (2) I₂-mediated oxidative cyclization.

Workflow for Proposed Synthesis

Sources

Introduction: The Oxazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate

The oxazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. As a bioisostere for ester and amide functionalities, the oxazole moiety is embedded in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. This compound is a strategically substituted heterocyclic compound, positioning it as a versatile building block for the synthesis of more complex and potentially therapeutic agents. The arrangement of its functional groups—an amino group for nucleophilic attack or derivatization, an ethyl ester for hydrolysis or amidation, and a methyl group for steric and electronic influence—offers multiple avenues for chemical modification. This guide provides a detailed examination of its structure, properties, a proposed synthetic pathway based on established chemical principles, and its potential applications for researchers in drug development.

Core Compound Identification and Physicochemical Properties

This compound is registered under CAS Number 3357-54-8. Its fundamental properties are summarized below, providing a baseline for its handling, reactivity, and analytical characterization.

| Property | Value | Source |

| CAS Number | 3357-54-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 170.17 g/mol | [1] |

| IUPAC Name | ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate | [2] |

| SMILES | CCOC(=O)C1=C(N)OC(=N1)C | [1] |

| MDL Number | MFCD09953575 | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [1] |

Chemical Structure Analysis

The structure of this compound features a 1,3-oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The specific substitution pattern is key to its utility:

-

C2 Position: A methyl group is attached, which can influence the steric accessibility of the adjacent nitrogen atom and contribute to the overall lipophilicity.

-

C4 Position: An ethyl carboxylate group is present. This ester functionality is a classic handle for further chemical modification, such as conversion to a carboxylic acid, amide, or hydrazide, enabling linkage to other molecular fragments.

-

C5 Position: A primary amino group is attached. This is a powerful functional group that can act as a nucleophile, a base, or be readily converted into other functionalities like amides, sulfonamides, or diazonium salts, making it a primary site for molecular diversification.

Synthetic Pathway Analysis: A Proposed Protocol

Causality of Experimental Choices:

-

Starting Materials: Ethyl 2-amino-3-oxobutanoate provides the core C4, C5, the ester, and the amino group functionalities. Cyanogen bromide serves as the source for the C2 carbon and the ring nitrogen, undergoing cyclization to form the 2-aminooxazole intermediate, which would then be methylated. An alternative, more direct precursor would be ethyl 2-acetamido-3-oxobutanoate .

-

Reaction Principle: The synthesis relies on the Hantzsch oxazole synthesis principle, where an α-haloketone reacts with an amide. In this modified approach, an N-acylated aminoketone undergoes an intramolecular cyclization and dehydration to form the oxazole ring.

-

Solvent and Base: A non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically used to prevent side reactions. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HBr formed during the cyclization, driving the reaction to completion.

Proposed Step-by-Step Methodology

Disclaimer: This protocol is a representative, plausible method based on established chemical principles for oxazole synthesis. It has not been experimentally validated from a cited source for this specific compound and should be adapted and optimized by an experienced synthetic chemist.

-

Preparation of Precursor: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in anhydrous Dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C. Stir for 10 minutes, then add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material. This forms the key intermediate, ethyl 2-acetamido-3-oxobutanoate.

-

Cyclization/Dehydration: To the crude reaction mixture from Step 1, add a dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise at 0 °C.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the oxazole ring formation should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Reactivity and Application as a Medicinal Chemistry Scaffold

The true value of this compound lies in its potential as a versatile scaffold for building combinatorial libraries of drug-like molecules. Its isomers and related compounds are known to be valuable building blocks for compounds with therapeutic potential, including enzyme inhibitors.[3]

-

N-Acylation/Sulfonylation: The 5-amino group is a prime site for modification. It can be readily acylated with a diverse range of carboxylic acids or sulfonylated with various sulfonyl chlorides to explore structure-activity relationships (SAR). This allows for the introduction of different pharmacophoric elements.

-

Ester Modification: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a diverse set of amides.

-

Scaffold Rigidity: The planar, aromatic oxazole core provides a rigid scaffold, which is often desirable in drug design as it reduces the entropic penalty upon binding to a biological target. By appending flexible or rigid side chains to the amino and ester positions, researchers can precisely control the spatial orientation of key interacting groups.

Structural Validation and Characterization Guide

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic methods is essential. The following is a guide to the expected spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group: A quartet signal (~4.2-4.4 ppm, 2H) for the -OCH₂- protons and a triplet signal (~1.2-1.4 ppm, 3H) for the -CH₃ protons.

-

Methyl Group (C2): A sharp singlet (~2.4-2.6 ppm, 3H).

-

Amino Group (C5): A broad singlet (variable, ~5.0-6.0 ppm, 2H) due to proton exchange. The chemical shift can vary with solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region (~160-165 ppm).

-

Oxazole Ring Carbons: Three distinct signals in the aromatic/olefinic region (~110-160 ppm).

-

Ethyl Group Carbons: Two signals in the aliphatic region (~60 ppm for -OCH₂- and ~14 ppm for -CH₃).

-

Methyl Carbon (C2): A signal in the aliphatic region (~12-15 ppm).

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl.

-

C=N / C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the oxazole ring.

-

-

MS (Mass Spectrometry):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ at m/z = 170.17 or 171.17, respectively, corresponding to the molecular weight of the compound.

-

References

- Smolecule. (n.d.). Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6.

- BLD Pharm. (n.d.). 3357-54-8 | this compound.

- Sigma-Aldrich. (n.d.). This compound | 3357-54-8.

Sources

An In-Depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS 3357-54-8)

A Keystone Heterocycle for Advanced Research and Drug Discovery

Introduction

Ethyl 5-amino-2-methyloxazole-4-carboxylate, identified by its CAS number 3357-54-8, is a distinctively substituted oxazole derivative that has garnered interest within the scientific community. Its unique arrangement of an amino group, a methyl group, and an ethyl carboxylate moiety on the oxazole core makes it a valuable and versatile building block in synthetic organic chemistry. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its pivotal role as a precursor in the synthesis of more complex molecular architectures. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower your research and development endeavors.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and synthesis. This compound is a solid at room temperature and requires refrigerated storage conditions to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 3357-54-8 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Molecular Weight | 170.17 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8 °C | |

| Purity | Typically ≥95% | |

| InChI | 1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3 | |

| InChI Key | YXSJNIOOEQDYNO-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

A plausible synthetic approach would involve the condensation and subsequent cyclization of a β-ketoester derivative with a suitable source of the amino and methyl groups. The reaction mechanism would likely proceed through the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic oxazole ring. The choice of reagents and reaction conditions would be critical in directing the regioselectivity to obtain the desired 5-amino-2-methyl isomer.

Reactivity and Role in Synthetic Chemistry

The chemical architecture of this compound offers multiple reactive sites, making it a versatile synthon for elaborating more complex molecules. The primary amine at the 5-position is a key functional group that can readily undergo a variety of chemical transformations.

Workflow for Amine Derivatization:

Caption: Potential derivatization pathways of the amino group.

The ester functionality at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. The methyl group at the 2-position is generally less reactive but can potentially participate in condensation reactions under specific conditions.

Applications in Medicinal Chemistry and Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of both a primary amine and an ester group in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

While direct applications of this specific isomer in marketed drugs are not prominently documented, its structural motifs are found in compounds investigated for a range of therapeutic areas. The general class of aminooxazoles has been explored for their potential as:

-

Enzyme Inhibitors: The heterocyclic core and its functional groups can interact with the active sites of various enzymes.

-

Receptor Modulators: The molecule can serve as a scaffold for building ligands that target specific cellular receptors.

-

Antimicrobial and Anticancer Agents: The incorporation of the aminooxazole moiety into larger molecules has been a strategy in the development of new antimicrobial and anticancer drug candidates.

The derivatization of the amino and ester groups allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a broad singlet for the NH₂ protons. The position of the NH₂ signal would be dependent on the solvent and concentration.

-

¹³C NMR: Would display distinct resonances for the carbonyl carbon of the ester, the carbons of the oxazole ring, the methyl carbon, and the two carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-O stretching of the oxazole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.17 g/mol ), along with characteristic fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are crucial for assessing the purity of the compound.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Safety and Handling Protocol:

Caption: Summary of safety, handling, and storage procedures.

Based on available safety data, the compound is classified as harmful if swallowed (H302). Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.

For storage, the compound should be kept in a tightly sealed container in a refrigerator at 2-8 °C to ensure its long-term stability.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its multifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse and complex molecular targets. While the publicly available scientific literature on this specific isomer is limited, its structural relationship to other well-studied aminooxazoles provides a strong basis for its utility in innovative research and development projects. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory.

References

-

Sony, S. M. M., Charles, P., Ponnuswamy, M. N., Kandhaswamy, M., & Mohan, P. S. (2005). Ethyl 5-amino-3-methylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(1), o198–o200. [Link]

- Magata, T., et al. (2017). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)

-

Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(8). [Link]

Sources

"Ethyl 5-amino-2-methyloxazole-4-carboxylate" molecular weight

An In-Depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a five-membered oxazole ring. This structure is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The unique arrangement of its amino, methyl, and ethyl carboxylate functional groups makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its utility spans from pharmaceutical research, where it serves as a starting material for drug candidates, to materials science.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental methodologies.

Part 1: Core Molecular Attributes and Characterization

The foundational step in utilizing any chemical compound is a thorough understanding of its physicochemical properties. These data are critical for reaction planning, analytical method development, and interpretation of experimental outcomes.

Key Physicochemical Properties

The essential identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 3357-54-8 | [3] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 170.17 g/mol | [1][3] |

| SMILES | O=C(C1=C(N)OC(C)=N1)OCC | [3] |

| Storage | Inert atmosphere, dark place, room temperature | [3] |

Molecular Structure

The structural arrangement of the molecule is key to its reactivity and function.

Caption: General workflow for synthesis of a related amino-oxazole scaffold. [4]

Illustrative Synthetic Protocol

The following is a generalized, step-by-step protocol for the synthesis of a related compound, which can be adapted by skilled chemists for the target molecule. This protocol is based on the synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. [5]

-

Preparation of Intermediate (Ethyl 2-cyano-3-ethoxybut-2-enoate):

-

In a round-bottom flask, mix equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.

-

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Heat the mixture to approximately 110°C, allowing for the removal of ethanol as it forms.

-

After the reaction is complete, cool the mixture. The resulting precipitate is filtered and washed with a dilute HCl solution.

-

-

Cyclization to form the Heterocyclic Ring:

-

Dissolve the intermediate from the previous step in ethanol.

-

In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

-

Add the solution of the intermediate to the hydroxylamine mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Remove the excess ethanol via evaporation under reduced pressure.

-

Filter the resulting precipitate, wash with water, and dry to yield the final product.

-

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

-

Amino Group: The 5-amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This serves as a key handle for introducing diverse substituents and building molecular complexity.

-

Ester Group: The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis. These transformations are fundamental in peptide synthesis and the creation of other derivatives. [5]* Oxazole Ring: The oxazole ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic or reductive conditions. Its aromatic character allows for potential electrophilic substitution, although the electron-donating amino group will heavily influence the regioselectivity.

Part 3: Applications in Research and Drug Development

The true value of a building block is demonstrated by its application in creating functional molecules. The amino-oxazole core is a well-established pharmacophore.

Role as a Medicinal Chemistry Scaffold

This compound is a valuable intermediate for synthesizing more complex heterocyclic compounds with potential therapeutic value. [1]Its structural relatives, such as aminothiazoles and other amino-imidazole derivatives, have shown significant promise in various areas of drug discovery. [1][6]

-

Anticancer Drug Development: Structurally similar 5-aminoimidazole derivatives have been synthesized and shown to possess potent antiproliferative activity against various human cancer cell lines, including HeLa (cervical) and HT-29 (colon) cells. [6]These compounds can induce apoptosis and inhibit tumor cell migration, making them promising leads for oncology. [6]* Antimicrobial and Anti-inflammatory Agents: The oxazole and thiazole frameworks are key components in compounds developed as antimicrobial and anti-inflammatory agents. [2][7]The ability to easily derivatize the amino and ester groups allows for the generation of large libraries of compounds for screening.

-

Enzyme Inhibition: The compound and its derivatives have been investigated as potential enzyme inhibitors. [1]The heterocyclic core can interact with active sites of enzymes, modulating their activity and impacting biochemical pathways, a key strategy in treating diseases where enzyme regulation is critical. [1]

Caption: Logical progression from core scaffold to potential therapeutic applications.

Part 4: Quality Control and Analytical Verification

Rigorous quality control is essential to ensure the identity, purity, and stability of a chemical compound, guaranteeing the reliability and reproducibility of experimental results.

Standard QC Protocol

-

Visual Inspection: The purified compound should be a homogenous solid. Note the color and crystalline form.

-

Thin-Layer Chromatography (TLC):

-

Dissolve a small sample in an appropriate solvent (e.g., ethyl acetate).

-

Spot the sample on a silica gel TLC plate alongside a reference standard if available.

-

Elute with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the spots under UV light and/or by staining. A single spot indicates high purity. Calculate the Retention Factor (Rf) for documentation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method using a C18 column.

-

Use a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

-

Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

-

Purity is determined by integrating the peak area of the main component relative to the total peak area.

-

-

Structural Confirmation:

-

Record ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the synthesized batch.

-

Compare the obtained spectra with the expected fragmentation patterns and chemical shifts as described in Part 1. This step is non-negotiable for confirming the chemical identity.

-

Conclusion

This compound is more than just a chemical formula; it is a potent and versatile tool in the arsenal of synthetic and medicinal chemists. With a molecular weight of 170.17 g/mol , its well-defined structure, characterized by strategically placed functional groups, provides a robust platform for constructing novel and complex molecular architectures. [1][3]Its significance as a building block is underscored by the broad biological activities exhibited by its derivatives, from anticancer to antimicrobial applications. [1][6]This guide has provided the core technical knowledge—from synthesis to application—required for researchers to confidently and effectively integrate this valuable scaffold into their research and development programs.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Available at: [Link]

-

ChemBK. (n.d.). 2-AMino-5-Methyloxazole-4-carboxylic acid ethyl ester. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

-

International Union of Crystallography. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

-

National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

-

Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

-

PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Available at: [Link]

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

CORE. (2004). Ethyl 5‐amino‐3‐methylisoxazole‐4‐carboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate - Optional[13C NMR]. Available at: [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

- 1. Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 [smolecule.com]

- 2. Ethyl 2-amino-4-methyloxazole-5-carboxylate [myskinrecipes.com]

- 3. 3357-54-8|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

The Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Ethyl 5-amino-2-methyloxazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a methyl substituent, and an ethyl ester on an oxazole core—renders it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic activities.[1][2] This guide provides a comprehensive overview of the synthetic strategies for obtaining this valuable intermediate, delving into the mechanistic underpinnings and offering practical, field-proven insights for its preparation.

Strategic Approaches to the 5-Aminooxazole Core

The construction of the 5-aminooxazole skeleton can be approached through several synthetic avenues. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. Key strategies that have been successfully employed for the synthesis of related 5-aminooxazoles include multicomponent reactions, iodine-mediated C-H amination, and cobalt-catalyzed cycloadditions.[3][4][5][6]

A particularly efficient and straightforward approach for the synthesis of substituted 5-aminooxazoles involves the cyclization of activated precursors. Drawing parallels from the synthesis of structurally similar isoxazoles, a robust three-step synthesis can be proposed for this compound.[7] This method is advantageous due to its use of readily available starting materials and generally mild reaction conditions.

Primary Synthetic Route: A Three-Step Approach

This proposed synthesis adapts a known procedure for a related isoxazole, demonstrating a logical and experimentally grounded pathway to the target molecule.[7] The overall transformation begins with the condensation of ethyl cyanoacetate and triethyl orthoacetate to form an enoate intermediate, which then undergoes cyclization with a suitable nitrogen source to construct the oxazole ring.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

The initial step involves a condensation reaction between ethyl cyanoacetate and triethyl orthoacetate. The reaction is typically catalyzed by a mild base, such as 4-(Dimethylamino)pyridine (DMAP), and proceeds with the elimination of ethanol to yield the key intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate.[7]

Step 2: Cyclization to form Ethyl 5-amino-2-methylisoxazole-4-carboxylate

The enoate from the previous step is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium ethoxide. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the cyano group, followed by an intramolecular cyclization to form the 5-aminoisoxazole ring.[7] It is important to note that this step yields an isoxazole, a constitutional isomer of the target oxazole. To obtain the desired 2-methyloxazole isomer, a modification of this step or an alternative strategy would be necessary.

A more direct, albeit distinct, approach to the oxazole ring system often involves the reaction of an α-haloketone with an amide. For instance, the Hantzsch thiazole synthesis, when adapted for oxazoles, would involve the reaction of ethyl 2-chloroacetoacetate with an appropriate amide or urea derivative.[8]

Alternative Strategy: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11][12][13] This reaction involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of the tosyl group yield the oxazole ring. While highly effective, this method is contingent on the availability of the appropriate aldehyde precursor.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an elegant and atom-economical approach to complex molecules in a single step. The Ugi three-component reaction (U-3CR) has been successfully employed for the synthesis of 5-aminooxazoles from an aldehyde, an amine, and an isocyanoacetamide.[6][14] This strategy allows for significant structural diversity in the final product.

Experimental Protocols

Proposed Synthesis of this compound (Adapted from Isoxazole Synthesis)

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate [7]

-

In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.

-

Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

-

Heat the mixture to approximately 110 °C, ensuring the continuous removal of ethanol as it forms.

-

Upon completion of the reaction (monitored by TLC), cool the mixture.

-

The resulting precipitate is filtered and washed with a dilute HCl solution to yield ethyl 2-cyano-3-ethoxybut-2-enoate.

Step 2: Synthesis of the Oxazole Ring (Conceptual)

To obtain the target 2-methyloxazole, a different cyclization partner than hydroxylamine would be required. A plausible approach would involve the reaction of an activated intermediate with acetamide.

A general procedure for a related synthesis involves dissolving the intermediate from Step 1 in ethanol, followed by the addition of a base (e.g., sodium ethoxide) and the appropriate nitrogen source. The reaction is typically stirred at room temperature for 24 hours. Workup involves evaporation of the solvent, filtration, and washing of the solid product.

Data Summary

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time |

| 1 | Ethyl cyanoacetate, Triethyl orthoacetate | DMAP | Neat | 110 | Varies |

| 2 | Ethyl 2-cyano-3-ethoxybut-2-enoate, Acetamide derivative | Sodium Ethoxide | Ethanol | Room Temp. | 24 h |

Visualizing the Synthesis

Reaction Mechanism for the Formation of the Oxazole Precursor

A conceptual workflow for the synthesis of this compound.

General Experimental Workflow

A generalized workflow for the preparation and purification of the target compound.

References

- Smolecule. (n.d.). Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6.

- Wang, M., Liu, Y., Xiong, Q., Wang, P., & Yin, Z. (2025). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters.

- Wang, M., Liu, Y., Xiong, Q., Wang, P., & Yin, Z. (2025). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters.

- NROChemistry. (n.d.). Van Leusen Reaction.

- ACS Publications. (n.d.). Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides. Organic Letters.

- ACS Publications. (n.d.). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters.

- Organic Chemistry Portal. (n.d.). Van Leusen Reaction.

- Wikipedia. (n.d.). Van Leusen reaction.

- PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.

- ResearchGate. (n.d.). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4- b ]pyridine.

- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate.

- Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Sources

- 1. Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 [smolecule.com]

- 2. Ethyl 2-amino-4-methyloxazole-5-carboxylate [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 10. Van Leusen Reaction [organic-chemistry.org]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate (C₇H₁₀N₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, the oxazole framework represents a privileged scaffold, present in numerous biologically active molecules and natural products. This guide focuses on a key building block within this chemical space: Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8). With the chemical formula C₇H₁₀N₂O₃, this molecule offers a unique combination of reactive functional groups—an amine, an ester, and a methyl-substituted oxazole ring—making it a highly versatile precursor for the synthesis of a diverse array of more complex and potentially therapeutic compounds.

This document serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent reactivity of the molecule, and its proven applications as a synthetic intermediate. Every piece of information is grounded in authoritative references, ensuring scientific integrity and providing a solid foundation for future research and development endeavors.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, typically appearing as a light yellow solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3357-54-8 | [1] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8 °C | |

| InChI Code | 1S/C7H10N2O3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3 | |

| InChI Key | YXSJNIOOEQDYNO-UHFFFAOYSA-N |

The structural arrangement of the molecule, with the amino group at the 5-position and the ethyl carboxylate at the 4-position of the 2-methyloxazole ring, is crucial to its reactivity and utility. This specific isomeric form should not be confused with its positional isomers, such as ethyl 2-amino-5-methyloxazole-4-carboxylate (CAS 1065099-78-6)[2].

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is reliably achieved through a multi-step pathway starting from common laboratory reagents. The following protocol is a synthesis of established methods described in the literature[3].

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process: first, the creation of an activated intermediate from ethyl cyanoacetate, followed by a cyclization reaction to form the target oxazole ring.

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Sodium dithionite (Na₂S₂O₄)

-

Acetic anhydride

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethanol

-

Diethyl ether

Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate

-

To a solution of ethyl cyanoacetate in acetic acid, add a solution of sodium nitrite in water dropwise at a temperature maintained between 0-5 °C.

-

Stir the reaction mixture at this temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation and filtration.

Step 2: Synthesis of Ethyl 2-acetamido-2-cyanoacetate

-

The crude ethyl 2-cyano-2-(hydroxyimino)acetate is then reduced and acetylated in a one-pot procedure.

-

Suspend the intermediate in a mixture of water and acetic anhydride.

-

Cool the mixture to 0-5 °C and add sodium dithionite (Na₂S₂O₄) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The product can be extracted into an organic solvent and purified.

Step 3: Synthesis of this compound (Acid-Catalyzed Cyclization)

-

Dissolve the ethyl 2-acetamido-2-cyanoacetate in a suitable solvent such as acetone.

-

Introduce a strong acid catalyst, such as concentrated hydrochloric acid.

-

Stir the reaction at room temperature. The cyclization reaction is often driven by the formation of the stable aromatic oxazole ring.

-

After the reaction is complete, neutralize the mixture with a base like sodium bicarbonate.

-

The final product can be isolated by extraction and purified by recrystallization from a solvent system like ethanol/ether[3].

Rationale behind Experimental Choices:

-

The initial nitrosation of ethyl cyanoacetate is a classic method to introduce a nitrogen atom at the α-carbon, which is essential for forming the oxazole ring.

-

The use of sodium dithionite as a reducing agent is effective for converting the oxime to an amine, which is immediately acetylated in situ by the acetic anhydride present. This one-pot reduction and acetylation is efficient and minimizes intermediate isolation steps.

-

The final acid-catalyzed cyclization is a key step where the acetamido and cyano groups react to form the oxazole ring. The acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic for attack by the nitrogen of the cyano group (after tautomerization), leading to cyclization and subsequent dehydration to form the aromatic oxazole.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A quartet and a triplet in the upfield region corresponding to the ethyl ester group (-OCH₂CH₃).- A singlet for the methyl group attached to the oxazole ring (C2-CH₃).- A broad singlet for the amino group protons (-NH₂), the chemical shift of which can be concentration and solvent dependent. |

| ¹³C NMR | - Resonances for the two carbons of the ethyl group.- A signal for the methyl carbon.- Carbonyl carbon of the ester group at a downfield chemical shift.- Signals for the C2, C4, and C5 carbons of the oxazole ring. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).- C=O stretching vibration for the ester carbonyl group (around 1700 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the oxazole ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 170.17. |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its amino and ester functional groups, allowing it to serve as a versatile scaffold for the construction of more complex heterocyclic systems.

Reactions at the Amino Group

The 5-amino group is a key site for derivatization. It can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. A particularly important transformation is its reaction to form an iminophosphorane, which is a key intermediate in the Aza-Wittig reaction for the synthesis of fused heterocyclic systems[3].

Protocol: Synthesis of an Iminophosphorane Intermediate

-

To a solution of this compound, triphenylphosphine (PPh₃), and hexachloroethane (C₂Cl₆) in dry dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) dropwise at room temperature.

-

Stir the mixture for several hours.

-

The solvent is removed under reduced pressure, and the resulting iminophosphorane can be purified by recrystallization[3].

This iminophosphorane is a stable intermediate that can be used in subsequent Aza-Wittig reactions with isocyanates to form carbodiimides, which then undergo intramolecular cyclization to yield fused pyrimidine rings[3].

A Versatile Building Block for Fused Heterocycles

A primary application of this compound is in the synthesis of pyrimido[4,5-d]oxazoles and the isomeric oxazolo[5,4-d]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines, suggesting potential as kinase inhibitors and adenosine receptor antagonists[2].

Workflow: Synthesis of Oxazolo[5,4-d]pyrimidinones

Caption: Aza-Wittig reaction workflow for the synthesis of oxazolo[5,4-d]pyrimidinones.

This stepwise annulation strategy provides a mild and efficient route to these complex heterocyclic systems, avoiding the harsh conditions often required in other synthetic approaches[2][3].

Protocol: Synthesis of 2-Methyl-5,6-disubstituted-oxazolo[5,4-d]pyrimidin-7(6H)-ones

-

The iminophosphorane derived from this compound is dissolved in a dry solvent like acetonitrile.

-

An aromatic isocyanate is added, and the mixture is stirred to form the corresponding carbodiimide in situ.

-

A primary or secondary amine is then added to the reaction mixture.

-

A catalytic amount of a base, such as sodium ethoxide (EtONa), is introduced to facilitate the intramolecular cyclization.

-

The reaction is stirred at room temperature until completion, and the final product is isolated by filtration and recrystallization[3].

This methodology has been successfully employed to synthesize a library of 2,5,6-trisubstituted oxazolo[5,4-d]pyrimidin-7(6H)-ones in good yields[3].

Potential Applications in Drug Discovery

The derivatives of this compound, particularly the fused pyrimidine systems, are of significant interest in drug discovery.

-

Kinase Inhibitors: The oxazolo[5,4-d]pyrimidine scaffold is considered a "9-oxa-purine" analog. Given that many kinase inhibitors are purine analogs that target the ATP-binding site of kinases, derivatives of this scaffold are promising candidates for the development of novel kinase inhibitors for applications in oncology and inflammatory diseases[2].

-

Antiviral and Immunomodulatory Agents: The structural similarity to natural nucleobases also suggests potential applications as antiviral agents or modulators of immune responses. For instance, certain 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones have been shown to inhibit the activity of ricin, a potent toxin[2].

-

Orexin Receptor Modulators: This scaffold has also been incorporated into molecules designed as orexin receptor modulators, which have potential applications in treating sleep disorders, anxiety, and addiction[6][7].

Conclusion and Future Outlook

This compound is a chemical intermediate of significant value. Its well-defined structure and the differential reactivity of its functional groups make it an ideal starting point for the synthesis of complex heterocyclic molecules. The ability to readily construct fused pyrimidine rings via modern synthetic methods like the Aza-Wittig reaction opens up a vast chemical space for exploration.

For researchers in drug discovery, this molecule represents a key entry point into the development of novel kinase inhibitors, antiviral agents, and other therapeutics. The continued exploration of its reactivity and the biological evaluation of its derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower scientists to fully leverage the synthetic potential of this versatile building block.

References

-

Yang, G., Chen, Z., & Wu, W. (2015). New efficient synthesis of 2, 5, 6-trisubstituted oxazolo[5, 4-d]pyrimidi-7(6H)-ones. Chinese Chemical Letters, 26(8), 973-976. [Link]

-

Pirol, S., Gürsoy, A., & Cesur, N. (2001). Reagents for new heteroannelation reactions. Part VI. 2- (Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. ARKIVOC, 2001(2), 163-172. [Link]

- European Patent Office. (n.d.). EP3414241B1 - Halo-substituted piperidines as orexin receptor modulators. Google Patents.

-

Rider, J. D., et al. (2011). Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones}. Beilstein Journal of Organic Chemistry, 7, 1144–1150. [Link]

- Google Patents. (n.d.). EA036542B1 - Halo-substituted piperidines as orexin receptor modulators.

Sources

- 1. ELSA BIOTECHNOLOGY CO.,LTD. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. BJOC - Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and 9-oxa-2-thio-xanthines {5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones} [beilstein-journals.org]

- 3. html.rhhz.net [html.rhhz.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CAS#:36231-81-9 | ETHYL 5-AMINO-2-PHENYLOXAZOLE-4-CARBOXYLATE | Chemsrc [chemsrc.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EA036542B1 - Halo-substituted piperidines as orexin receptor modulators - Google Patents [patents.google.com]

The Versatile Cornerstone: A Technical Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, Ethyl 5-amino-2-methyloxazole-4-carboxylate, a polysubstituted oxazole, has emerged as a versatile and valuable precursor. Its unique arrangement of an amino group, an ester, and a methyl-substituted oxazole ring provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, providing researchers and drug development professionals with the technical insights necessary to harness its full potential. The inherent reactivity of its functional groups allows for its elaboration into a wide range of more complex structures, making it a subject of significant interest in the pursuit of novel therapeutic agents.[1][2][3]

Core Synthesis and Characterization

A robust and reliable synthesis of this compound is fundamental to its application. While various methods for the synthesis of substituted oxazoles exist, a common and effective approach for this specific molecule involves the cyclization of a β-ketoester derivative.

Synthesis of this compound

A prevalent synthetic route involves the reaction of ethyl 2-cyano-3-oxobutanoate with a suitable source of the "N-C-O" fragment, often derived from reagents like cyanamide or urea in the presence of a catalyst. This transformation constructs the core oxazole ring with the desired substitution pattern.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for the synthesis of related 5-aminooxazoles. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Materials:

-

Ethyl 2-cyano-3-oxobutanoate

-

Urea

-

Anhydrous Ethanol

-

Sodium Ethoxide

-

Hydrochloric Acid (for workup)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) and urea (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound (CAS: 3357-54-8).[3][4]

| Spectroscopic Data | Observed/Expected Values |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| ¹H NMR | Spectral data for this specific compound is not readily available in the public domain. However, one would expect signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methyl group, and a broad singlet for the amino protons. |

| ¹³C NMR | Expected signals would include those for the carbonyl carbon of the ester, the quaternary carbons of the oxazole ring, the methyl carbon, and the carbons of the ethyl group. |

| IR (Infrared) Spectroscopy | Characteristic peaks would be expected for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching of the oxazole ring (in the 1500-1650 cm⁻¹ region). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 170. |

The Role in Building Complexity: A Hub for Diverse Transformations

The synthetic utility of this compound stems from the reactivity of its amino and ester functionalities, which serve as handles for further molecular elaboration.

Reactions at the Amino Group

The 5-amino group is a key site for derivatization, readily undergoing reactions with a variety of electrophiles.

-

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often a crucial step in the synthesis of more complex molecules, including potential kinase inhibitors.

-

Reaction with Isocyanates and Isothiocyanates: Reaction with isocyanates and isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active compounds due to their hydrogen bonding capabilities.

-

Multicomponent Reactions: The amino group, in concert with the adjacent ester, makes this molecule an excellent substrate for multicomponent reactions. For instance, it can participate in reactions with aldehydes and active methylene compounds to construct fused heterocyclic systems.

Reactions Involving the Ester Group

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations characteristic of carboxylic acids.

Annulation Reactions: Building Fused Heterocyclic Systems

A particularly powerful application of this compound is its use in the construction of fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry.

Diagram of Annulation Strategy:

Caption: From building block to potential therapeutic agent.

In the Synthesis of Other Bioactive Molecules

Beyond kinase inhibitors, the versatility of this compound makes it a valuable starting material for the synthesis of a wide range of other biologically active compounds, including those with potential antimicrobial and anti-inflammatory properties. [3]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. The continued exploration of the reactivity and applications of this valuable intermediate will undoubtedly lead to further innovations in medicinal chemistry.

References

-

Sankhe, K., Prabhu, A., & Khan, T. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design, 98(1), 73-93. Retrieved from [Link]

-

Sochacka-Ćwikła, A., Bąchor, U., & Mączyński, M. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-amino-4-methyloxazole-5-carboxylate. Retrieved from [Link]

-

Sochacka-Ćwikła, A., Bąchor, U., & Mączyński, M. (2022). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 27(19), 6563. Retrieved from [Link]

-

Pilyo, S. G., Kachaeva, M. V., Popilnichenko, S. V., & Brovarets, V. S. (2021). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. Retrieved from [Link]

-

Gierczak, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9884. Retrieved from [Link]

-

Gierczak, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Retrieved from [Link]

-

Sochacka-Ćwikła, A., Bąchor, U., & Mączyński, M. (2022). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

-

Pilyo, S. G., Kachaeva, M. V., Popilnichenko, S. V., & Brovarets, V. S. (2021). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. Retrieved from [Link]

Sources

A Professional Guide to Ethyl 5-amino-2-methyloxazole-4-carboxylate: A Versatile Heterocyclic Building Block

Executive Summary

This technical guide provides an in-depth analysis of Ethyl 5-amino-2-methyloxazole-4-carboxylate (CAS No. 3357-54-8), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its unique structural attributes, reliable synthetic pathways, characteristic reactivity, and strategic applications in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this compound's full potential. The discussion emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Oxazole Scaffold in Modern Chemistry

Significance of the Oxazole Ring in Medicinal Chemistry

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, a structure that is a cornerstone in both natural products and synthetic molecules.[1] Its prevalence stems from its unique combination of electronic properties, metabolic stability, and its capacity to act as a versatile pharmacophore. Oxazole-containing compounds are known to engage with a wide spectrum of biological targets, such as enzymes and receptors, through various non-covalent interactions.[1] This has led to their association with a broad range of therapeutic activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The structural and chemical diversity of the oxazole core makes it a privileged scaffold in drug discovery, facilitating the identification of novel therapeutic agents.[1]

Structural Uniqueness of this compound

This compound is a highly functionalized oxazole derivative. Its strategic importance lies in the specific arrangement of its substituents, which dictates its reactivity and utility as a building block:

-

5-Amino Group: This primary amine is a potent nucleophile and a key handle for derivatization. It can be readily acylated, alkylated, or transformed into other functional groups, allowing for the systematic exploration of the chemical space around this position.

-

4-Ethyl Carboxylate Group: The ester functionality serves as a versatile precursor for amides, carboxylic acids, or can be reduced to a primary alcohol. This position is crucial for modulating solubility, polarity, and for introducing additional points of interaction with biological targets.

-

2-Methyl Group: The methyl group at the C2 position provides steric and electronic influence, enhancing the stability of the oxazole ring and influencing the overall conformation of molecules derived from it.

This specific substitution pattern distinguishes it from its isomers, such as ethyl 2-amino-5-methyloxazole-4-carboxylate, and provides a unique reactivity profile for synthetic chemists to exploit.

Physicochemical and Spectroscopic Profile

Core Properties

A summary of the key physicochemical properties is presented below. This data is essential for planning reactions, purification, and for ensuring proper handling and storage.

| Property | Value | Reference |

| CAS Number | 3357-54-8 | [3] |

| Molecular Formula | C₇H₁₀N₂O₃ | [4] |

| Molecular Weight | 170.17 g/mol | [4] |

| IUPAC Name | Ethyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate | |

| Appearance | Typically an off-white to yellow solid | |

| Storage | 2-8°C, under inert atmosphere | [5][6] |

Spectroscopic Characterization (Expected Data)

While full spectral data should be obtained from the supplier for a specific batch[3], the expected characteristic signals are as follows:

-

¹H NMR: Protons of the ethyl ester group (a quartet around 4.2-4.4 ppm and a triplet around 1.2-1.4 ppm), a singlet for the C2-methyl group (around 2.3-2.5 ppm), and a broad singlet for the NH₂ protons (variable, typically 5.0-6.0 ppm, D₂O exchangeable).

-

¹³C NMR: Carbonyl carbon of the ester (around 165 ppm), carbons of the oxazole ring (typically in the 100-160 ppm range), and signals for the ethyl and methyl carbons.

-

FT-IR (KBr, cm⁻¹): Characteristic N-H stretching bands for the primary amine (around 3300-3450 cm⁻¹), a strong C=O stretch for the ester (around 1700-1720 cm⁻¹), and C=N and C-O stretches associated with the oxazole ring.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 170, with fragmentation patterns corresponding to the loss of the ethoxy group (-45) or other characteristic fragments.

Synthesis and Manufacturing

Retrosynthetic Analysis & Key Strategies

The synthesis of substituted oxazoles is a well-established field in organic chemistry, with several robust methods available.[7] The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful one-pot method for creating 5-substituted oxazoles from aldehydes.[8][9] Other common strategies include the condensation of α-haloketones with amides (Robinson-Gabriel synthesis) and the cyclization of propargyl amides.[7] For this compound, a logical approach involves the cyclization of a precursor containing the requisite C-C-N backbone with a source for the remaining C-O atoms.

Example Protocol: A Generalized Synthetic Approach

This protocol describes a plausible and robust method for the laboratory-scale synthesis, based on the cyclization of an N-acyl-α-amino ester derivative.

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

-

To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in dichloromethane (DCM, 10 mL/g) at 0°C, add triethylamine (2.5 equivalents) slowly.

-

Stir the mixture for 15 minutes.

-

Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclodehydration to form the Oxazole Ring

-

Dissolve the crude ethyl 2-acetamido-3-oxobutanoate (1 equivalent) in a suitable solvent such as toluene or xylene.

-

Add a dehydrating agent. A common and effective choice is phosphorus oxychloride (POCl₃, 1.5 equivalents) or concentrated sulfuric acid (catalytic amount).

-

Heat the mixture to reflux (80-110°C, depending on the reagent and solvent) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., solid NaHCO₃ or aqueous NaOH solution) until pH 7-8 is reached.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Workflow Diagram: General Synthesis

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its predictable and differential reactivity, allowing for selective modifications at its key functional groups.

The Dichotomy of Reactive Sites: Amino vs. Ester

The primary amine at C5 is significantly more nucleophilic than the ester at C4 is electrophilic. This allows for selective reactions at the amino group under mild conditions without affecting the ester. Conversely, harsh hydrolytic conditions are required to cleave the ester, which may also affect other parts of the molecule if not planned carefully.

Protocol: N-Acylation of the 5-Amino Group

This protocol is a self-validating system for generating amide derivatives, a common step in creating libraries for drug discovery.

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent like DCM or THF.

-

Add a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.05 equivalents).

-

Allow the reaction to stir at room temperature for 2-12 hours. Monitor completion by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be purified by chromatography if necessary.

Protocol: Saponification of the 4-Ester Group

This procedure converts the ester to the corresponding carboxylic acid, another critical functional group for further derivatization (e.g., amide coupling).

-

Suspend this compound (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 ratio).

-

Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).

-

Heat the mixture to 40-60°C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 4-16 hours).

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool to 0°C.

-

Carefully acidify the solution with 1M HCl until the pH is ~3-4. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-amino-2-methyloxazole-4-carboxylic acid.

Reactivity Map

Caption: Strategic workflow from building block to drug candidate.

Conclusion: Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity and multifunctional nature provide chemists with reliable and versatile pathways for the synthesis of complex, high-value molecules. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the importance of foundational building blocks like this oxazole derivative will only increase. Its proven utility in constructing diverse chemical libraries solidifies its role as a key player in the future of medicinal chemistry and materials science.

References

- Ethyl 2-Amino-5-methyloxazole-4-carboxylate General Inform

- Ethyl 5-amino-2-methyloxazole-4-carboxyl

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.

- A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.

- Synthetic approaches for oxazole derivatives: A review.